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Compound of Interest

2,4-Dihydroxy-N-(2-
Compound Name:
hydroxyethyl)benzamide

CAS No.: 24207-41-8

Cat. No.: B1584321

Get Quote

Executive Summary

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide, also known as

-Resorcylic Acid Ethanolamide, represents a functionalized benzamide scaffold merging the
antioxidant pharmacophore of resorcinol with the solubility-enhancing properties of an
ethanolamine tail.

Unlike its parent compound (2,4-dihydroxybenzoic acid), this amide derivative offers improved
hydrolytic stability and modified lipophilicity, making it a prime candidate for dermatological
research targeting hyperpigmentation and oxidative stress. Furthermore, it serves as a critical
synthetic intermediate for benzoxazole-based heterocyclic libraries.
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Key Attribute Technical Detall

CAS Number 24207-41-8

Molecular Formula

Molecular Weight 197.19 g/mol

Primary Pharmacophore 2,4-Dihydroxyphenyl (Resorcinol moiety)

o Tyrosinase Inhibition, Antioxidant Formulation,
Target Applications . _
Heterocyclic Synthesis

Chemical Profile & Physicochemical Properties

Understanding the structural nuance of this molecule is vital for formulation stability. The
molecule consists of a benzene ring substituted with two hydroxyl groups at the 2- and 4-
positions (resorcinol pattern) and an N-substituted amide group.

Structural Significance

» 2,4-Dihydroxy Pattern: The hydroxyl group at the 4-position is crucial for antioxidant activity
(hydrogen donation). The 2-hydroxyl group often forms an intramolecular hydrogen bond
with the carbonyl oxygen of the amide, stabilizing the molecule but potentially reducing water
solubility slightly compared to the 3,5-isomer.

o Ethanolamine Tail (

-hydroxyethyl): Increases polarity and hydrogen-bonding potential, enhancing solubility in
agueous-organic cosmetic vehicles (e.g., propylene glycol, ethanol/water mixtures)
compared to simple alkyl amides.

Property Table
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Property Value Source/Validation
Melting Point 163-165 °C Experimental (Lit.)
Predicted pKa ~8.08 (Phenolic OH) Calculated

LogP (Predicted) ~0.5-0.9 Moderate Hydrophilicity
Solubility j;;?ebrle in Ethanol, DMSO, Hot Experimental Observation

White to Off-white Crystalline ] ]
Appearance Solid Visual Inspection
oli

Formulation Insight: The pKa of ~8.0 indicates that in neutral formulations (pH 5.5-7.0), the
molecule remains largely non-ionized, facilitating skin penetration. At alkaline pH (>8.5), the

phenolic protons dissociate, increasing susceptibility to oxidative degradation (browning).

Mechanism of Action: Biological & Synthetic

The research utility of this compound bifurcates into two distinct domains: Biological Activity

(Dermatology) and Synthetic Chemistry.

Biological: Tyrosinase Inhibition & Antioxidant

The 2,4-dihydroxybenzamide scaffold acts as a competitive inhibitor of Tyrosinase, the rate-

limiting enzyme in melanogenesis.

¢ Mechanism: The phenolic hydroxyls chelate the Copper (Cu) ions within the tyrosinase
active site, preventing the oxidation of L-Tyrosine to DOPAquinone.

o Advantage: The amide modification reduces the irritation potential often associated with

simple resorcinols while maintaining the pharmacophore.
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Synthetic: Precursor to Benzoxazoles
Under dehydrating conditions (e.qg.,
or Mitsunobu conditions), the amide oxygen and the 2-hydroxyl group can cyclize to form 2-

substituted benzoxazoles, which are privileged structures in medicinal chemistry (antimicrobial,
anticancer).

Mechanistic Visualization

The following diagram illustrates the dual pathway: the biological inhibition of melanin synthesis
and the chemical cyclization potential.

Target: Tyrosinase Enzyme
(Binuclear Copper Site)

Biological Application

Chelation of Cu2+ lons

Cyclodehydration \
(Acid/Heat)

2,4-Dihydroxy-N-
(2-hydroxyethyl)benzamide

Synthetic ication

Click to download full resolution via product page

Figure 1: Dual-pathway utility showing biological inhibition of tyrosinase and synthetic
conversion to benzoxazoles.

Experimental Protocols

The following protocols are designed for research validation. They prioritize reproducibility and
yield purity.

Synthesis: Aminolysis of Methyl 2,4-Dihydroxybenzoate

Direct reaction of the acid with ethanolamine can lead to salt formation or harsh conditions. The
aminolysis of the ester is the preferred, self-validating method due to milder conditions and
easier purification.

Reagents:
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Methyl 2,4-dihydroxybenzoate (1.0 eq)
Ethanolamine (2.5 eq) - Excess acts as solvent/base
Solvent: Methanol (anhydrous) or neat (if high temp used)

Catalyst: Sodium Methoxide (0.1 eq) - Optional, speeds up reaction

Step-by-Step Methodology:

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2,4-
dihydroxybenzoate (10 mmol) in Methanol (20 mL).

Addition: Add Ethanolamine (25 mmol) dropwise under stirring.

Reflux: Heat the mixture to reflux (65°C) for 6-12 hours. Monitor via TLC (Eluent: Ethyl
Acetate/Hexane 3:1). The starting ester spot (

) should disappear, replaced by a lower
amide spot.

Work-up:

o Cool reaction to room temperature.[1]

o Concentrate methanol under reduced pressure.

o Dilute residue with cold dilute HCI (1M) to neutralize excess amine (pH ~4-5). Precipitate
should form.

Purification:
o Filter the solid.[1]
o Recrystallize from Water/Ethanol (9:1) to yield white needles.

o Validation: Check Melting Point (Target: 163-165°C).
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In Vitro Tyrosinase Inhibition Assay

This assay quantifies the depigmenting potential relative to Kojic Acid (standard).

Reagents:

Phosphate Buffer (50 mM, pH 6.8)

Mushroom Tyrosinase (1000 U/mL stock)

L-DOPA (2.5 mM stock)

Test Compound (Dissolved in DMSO)

Workflow:

Preparation: In a 96-well plate, add 80 uL Phosphate Buffer.

e Incubation: Add 10 pL of Test Compound (various concentrations) + 10 pyL Tyrosinase
enzyme. Incubate at 25°C for 10 minutes.

e Substrate Addition: Add 100 uL L-DOPA solution.

e Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for
10 minutes using a microplate reader.

e Calculation:

Where

is the slope of the reaction rate.

Synthesis Workflow Diagram

The following diagram details the critical path for synthesizing the compound from its ester
precursor, highlighting the purification logic.
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Start: Methyl 2,4-Dihydroxybenzoate

'
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Figure 2: Step-by-step synthetic workflow for high-purity isolation.
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Safety & Handling (SDS Summary)

While valuable, this compound carries specific hazards typical of phenolic amides.
» GHS Classification:

o Skin Irrit. 2 (H315)[2]

o Eye Irrit. 2 (H319)

o STOT SE 3 (H335)
o Handling: Use N95 dust mask and nitrile gloves. Avoid inhalation of dust.[2]

o Storage: Store in a cool, dry place away from strong oxidizing agents. Phenolic rings are
light-sensitive; amber vials are recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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